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Compound of Interest

Compound Name: Lerociclib

Cat. No.: B560418

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Lerociclib, a highly
selective, next-generation CDK4/6 inhibitor, and its role in treating endocrine-resistant,
hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-)
advanced breast cancer. It consolidates preclinical data and pivotal clinical trial results,
focusing on the mechanism of action, experimental protocols, and clinical efficacy.

Introduction: The Challenge of Endocrine
Resistance

Endocrine therapy (ET) is the cornerstone of treatment for HR+ advanced breast cancer (ABC),
which accounts for over 70% of cases.[1] However, a significant challenge is the eventual
development of primary or acquired resistance to these treatments, leading to disease
progression.[1] The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical downstream
signaling node that is often dysregulated in endocrine-resistant cancers, making it a key
therapeutic target.[2]

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment
landscape by blocking cell cycle progression at the G1-S checkpoint.[2][3] When combined
with endocrine therapy, they have demonstrated a significant improvement in progression-free
survival (PFS).[2][4] Lerociclib (GB491) is a potent and highly selective oral CDK4/6 inhibitor
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designed to offer robust anti-tumor activity with a differentiated safety profile.[1][5][6] This guide
details the scientific basis and clinical evidence supporting Lerociclib's role in overcoming
endocrine resistance.

Mechanism of Action: Dual Blockade of Mitogenic
Signaling

Lerociclib's therapeutic effect stems from its specific inhibition of CDK4 and CDKG6. In HR+
breast cancer, estrogen signaling via the estrogen receptor (ER) drives the transcription of
genes like CCND1, which encodes Cyclin D1.[4] Cyclin D1 then complexes with and activates
CDKa4/6. This active complex phosphorylates the retinoblastoma tumor suppressor protein
(Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of
genes necessary for DNA replication and progression from the G1 to the S phase of the cell
cycle.[3]

In endocrine-resistant states, this pathway can be reactivated through various mechanisms,
rendering anti-estrogen therapies less effective. Lerociclib directly inhibits the kinase activity of
the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle
arrest.[1][3] This action is synergistic with endocrine agents like fulvestrant, which degrade the
estrogen receptor. The dual blockade effectively shuts down two key drivers of cancer cell
proliferation.
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Caption: Signaling pathway showing dual inhibition by endocrine therapy and Lerociclib.

Preclinical Evidence

Preclinical studies have established the potent anti-tumor activity of Lerociclib, particularly in
combination with other agents in endocrine-resistant models.

Experimental Protocol: In Vivo Xenograft Models A key study evaluated the combination of
G1T48 (an oral selective estrogen receptor degrader, SERD) and Lerociclib in animal models
of endocrine-resistant breast cancer.[7]

» Models: Ovariectomized female nude mice were implanted with either estrogen-dependent
MCF7 human breast cancer cells or tamoxifen-resistant (TamR) xenograft tumors.[8]
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o Treatment Arms: Mice were randomized to receive vehicle, Lerociclib (50 mg/kg), G1T48

(30 or 100 mg/kg), or the combination of both agents.[8] Treatments were administered orally

on a daily basis for 28 days.

o Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.

Statistical analysis (2-way ANOVA) was used to compare treatment effects.[8]

Results Summary In both estrogen-dependent and tamoxifen-resistant xenograft models, the

combination of G1T48 and Lerociclib resulted in significantly greater tumor growth inhibition

compared to either agent alone.[7] This demonstrates a potent synergistic effect and provides a

strong rationale for combining Lerociclib with endocrine therapy to overcome resistance.

Preclinical Model

Treatment

Outcome

Reference

Tamoxifen-Resistant

(TamR) Xenograft

Lerociclib (50 mg/kg)
+ G1T48 (30 mg/kg)

Significantly increased
tumor growth
inhibition vs.

monotherapy

[71(8]

Estrogen-Dependent
(MCF7) Xenograft

Lerociclib (50 mg/kg)
+ G1T48 (30 mg/kg)

Significantly increased
tumor growth
inhibition vs.

monotherapy

[8]

In Vitro Cell Lines

Lerociclib

Potent inhibitor of Rb
phosphorylation,

inducing G1 arrest

[1]

Clinical Validation: The LEONARDA-1 Phase Ill Trial

The LEONARDA-1 trial was a pivotal study designed to evaluate the efficacy and safety of

Lerociclib in patients with HR+/HER2- advanced breast cancer who had progressed on prior

endocrine therapy.[5][6]

Experimental Protocol: LEONARDA-1

o Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase Il trial.[5]
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Patient Population: The trial enrolled 275 pre/peri-menopausal and postmenopausal patients
with HR+/HER2-, locally advanced or metastatic breast cancer who had relapsed or
progressed on prior endocrine therapy.[5][9] Patients were allowed one prior line of
chemotherapy for metastatic disease.[9]

Randomization: Patients were randomized on a 1:1 basis.[5][6]

o Arm A (n=137): Lerociclib (150 mg, orally, twice daily) plus fulvestrant.[5][9]

o Arm B (n=138): Placebo plus fulvestrant.[5][9]

Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[9]

Secondary Endpoints: Included PFS assessed by Blinded Independent Central Review
(BICR), Objective Response Rate (ORR), Disease Control Rate (DCR), Clinical Benefit Rate
(CBR), Overall Survival (OS), and safety.[5][6]
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Caption: Workflow of the LEONARDA-1 Phase lll clinical trial.

Efficacy Data

The addition of Lerociclib to fulvestrant demonstrated a statistically significant and clinically
meaningful improvement in progression-free survival.[5][6] The median PFS was more than
doubled in the Lerociclib arm compared to the placebo arm.[9] This benefit was consistent
across key patient subgroups, including those with visceral metastases and primary endocrine
resistance.[1]

Table 1: LEONARDA-1 Efficacy Results
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Lerociclib +

Placebo +

Hazard Ratio

Endpoint Fulvestrant Fulvestrant P-value
(95% CiI)
(n=137) (n=138)
Median PFS 0.451 (0.311 -
) 11.07 months 5.49 months P =0.000016
(Investigator) 0.656)
Median PFS 0.353 (0.228 -
Not Reported Not Reported P =0.000002
(BICR) 0.547)
ORR
(Measurable 26.9% 9.9% N/A <0.001
Disease)
Disease Control
Not Reported Not Reported N/A N/A
Rate (DCR)
Clinical Benefit
Not Reported Not Reported N/A N/A

Rate (CBR)

Data sourced from LEONARDA-1 publications.[1][5][9]

Safety and Tolerability Profile

Lerociclib plus fulvestrant demonstrated a manageable and tolerable safety profile.[9] The

most common adverse events (AEs) were hematological, primarily neutropenia, which is a

known class effect of CDK4/6 inhibitors.[9] Importantly, rates of severe non-hematological

toxicities like diarrhea were very low, and the treatment discontinuation rate due to AEs was

minimal.[9]

Table 2: Key Adverse Events (AEs) in LEONARDA-1 | Adverse Event | Lerociclib + Fulvestrant
| Placebo + Fulvestrant | | :--- | :--- | :--- | | Any Grade (%) | Grade 3/4 (%) | Any Grade (%) |
Grade 3/4 (%) | | Neutropenia | 90.5% | 46.7% | 4.3% | 0% | | Leukopenia | 86.9% | Not
Reported | 6.5% | Not Reported | | Anemia | 34.3% | Not Reported | 10.1% | Not Reported | |
Thrombocytopenia| 19.7% | Not Reported | 3.6% | Not Reported | | Diarrhea | 19.7% | 0% |
3.6% | Not Reported | | Discontinuation due to AEs | 0.7% | N/A | 0% | N/A | Data sourced from
ASCO 2023 presentation of LEONARDA-1.[9]
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Conclusion and Future Directions

The cumulative evidence from preclinical models and the pivotal LEONARDA-1 trial strongly
supports the role of Lerociclib in overcoming endocrine resistance. The combination of
Lerociclib with fulvestrant provides a significant clinical benefit for patients with HR+/HER2-
advanced breast cancer who have progressed on prior endocrine therapy.[5][10]

Key Takeaways:

» Potent Efficacy: Lerociclib significantly prolongs progression-free survival in an endocrine-
resistant population.[5][6]

» Manageable Safety: The safety profile is consistent with the CDK4/6 inhibitor class,
characterized primarily by manageable neutropenia and a low incidence of severe
gastrointestinal toxicity.[9]

» New Treatment Option: These findings establish Lerociclib plus fulvestrant as an important
treatment option for patients with endocrine-resistant HR+/HER2- advanced breast cancer.

[5]

Future research will continue to explore mechanisms of acquired resistance to CDK4/6
inhibitors themselves and investigate novel combination strategies to further improve outcomes
for patients with advanced breast cancer.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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